

What is the chemical structure of 11-Oxomogroside II A1?

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Compound of Interest

Compound Name: 11-Oxomogroside II A1

Cat. No.: B15566277

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An In-depth Technical Guide on 11-Oxomogroside II A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside II A1 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of *Siraitia grosvenorii*, commonly known as monk fruit. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and analysis are presented, along with a summary of its inhibitory effects on the Epstein-Barr virus (EBV) early antigen (EA) activation. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

11-Oxomogroside II A1 is classified as an oxidized cucurbitane glycoside[1][2]. While a definitive, publicly available 2D structure diagram specifically for **11-Oxomogroside II A1** is not readily found in the searched literature, its molecular formula is inferred to be $C_{42}H_{70}O_{14}$, identical to its isomer, 11-Oxomogroside II A2[3]. The shared molecular formula and name suggest a similar core structure with variations in the glycosidic linkages or stereochemistry.

The aglycone core is a cucurbitane skeleton, characterized by a tetracyclic triterpene structure. The "11-oxo" prefix indicates the presence of a ketone group at the 11th carbon position of this core. The glycosidic moieties are typically composed of glucose or other sugar units attached to the aglycone.

Table 1: Physicochemical Properties of **11-Oxomogroside II A1** and Related Compounds

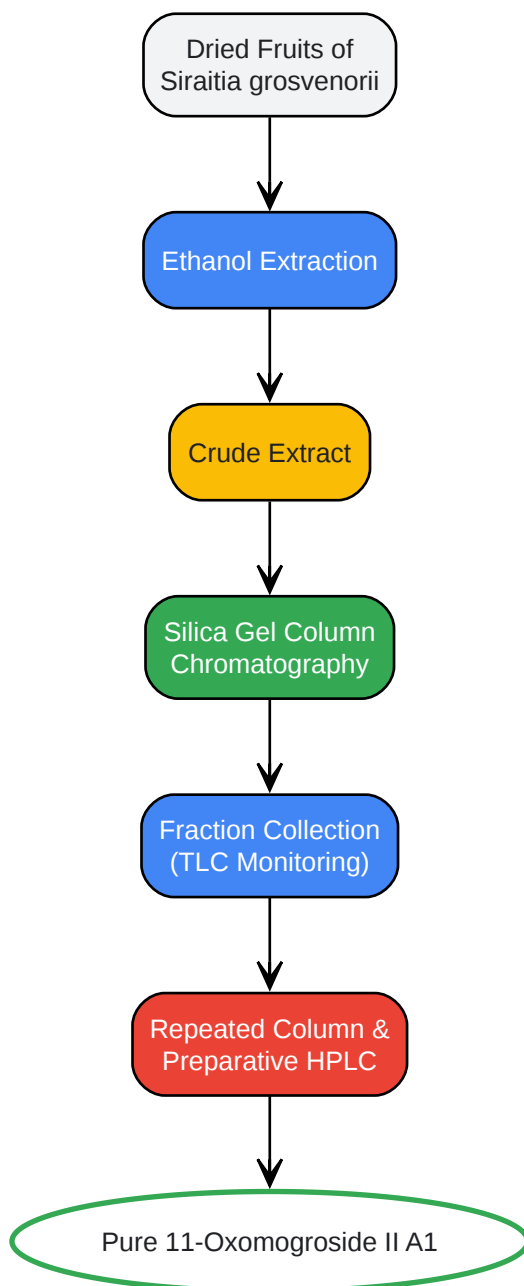
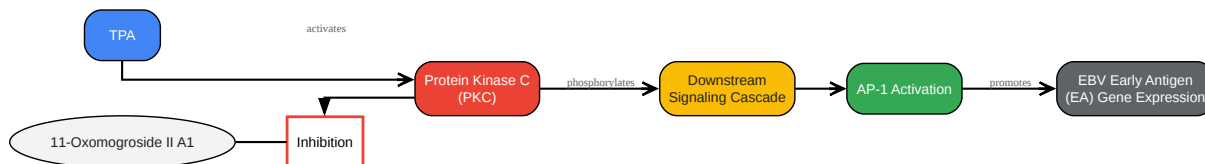
Property	Value	Reference
Compound Name	11-Oxomogroside II A1	[1][2]
CAS Number	942612-74-0	[2]
Molecular Formula (inferred)	C ₄₂ H ₇₀ O ₁₄	[3]
Molecular Weight (inferred)	799.00 g/mol	[3]
Source	Fruit of <i>Siraitia grosvenorii</i>	[1][4][5]

Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen Activation

The primary reported biological activity of **11-Oxomogroside II A1** is its inhibitory effect on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1][2][5]. All tested cucurbitane glycosides from the same study, including **11-Oxomogroside II A1**, exhibited inhibitory effects with IC₅₀ values in the range of 346-400 mol ratio/32 pmol TPA[5]. The compound also showed weak inhibitory effects on the activation of a nitric oxide (NO) donor[1][2].

TPA-Induced EBV-EA Activation Signaling Pathway

The induction of EBV early antigens by TPA is a complex process that is known to involve the activation of protein kinase C (PKC)[6]. TPA, a phorbol ester, mimics the action of diacylglycerol (DAG), a second messenger that activates PKC. This activation initiates a signaling cascade that ultimately leads to the transcription of EBV lytic genes, including those encoding for early antigens. The inhibitory effect of **11-Oxomogroside II A1** suggests an interference at some point within this pathway.



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- 6. TPA induction of Epstein-Barr virus early antigens in Raji cells is blocked by selective protein kinase-C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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